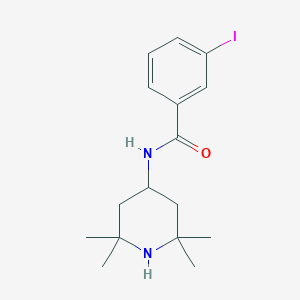
2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine, also known as MTSB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a morpholine derivative that has shown promising results in various studies related to its biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has been studied extensively in various fields of scientific research. One of the most promising applications of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine is in the field of cancer research. Studies have shown that 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis.
Mécanisme D'action
The mechanism of action of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine is not fully understood. However, studies have suggested that 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine in lab experiments is its specificity. 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has been shown to selectively target cancer cells and inflammatory cells, while leaving healthy cells unharmed. Additionally, 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has a relatively low toxicity profile, which makes it a promising candidate for further research.
However, there are also limitations to using 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are many potential future directions for research on 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine. One area of interest is the development of novel drug delivery systems that can improve the solubility and stability of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine and its potential applications in cancer therapy and inflammation. Finally, studies are needed to investigate the safety and efficacy of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine involves the reaction between 4-methoxybenzylamine and 3-thiophenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified using column chromatography. The yield of 2-(4-methoxybenzyl)-4-(3-thienylsulfonyl)morpholine is typically around 50%.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-thiophen-3-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-20-14-4-2-13(3-5-14)10-15-11-17(7-8-21-15)23(18,19)16-6-9-22-12-16/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEFPNJPMMAWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)S(=O)(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)
![1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5964872.png)
![methyl 2-({[2-(cyclohexylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5964875.png)
methanone](/img/structure/B5964880.png)
![1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine](/img/structure/B5964888.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)


![{3-(3-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5964906.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)
![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)
![2-[4-(4-ethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B5964932.png)